[8-AMINO-1,2-BIS(PROPYLSULFONYL)-3-INDOLIZINYL](4-ISOPROPOXYPHENYL)METHANONE
Overview
Description
8-amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features an indolizine core, which is a bicyclic structure containing nitrogen, and is substituted with amino, propylsulfonyl, and isopropoxyphenyl groups. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the amino, propylsulfonyl, and isopropoxyphenyl groups through various substitution reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and phenols, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The amino and propylsulfonyl groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting sulfonyl groups to thiols.
Substitution: The aromatic ring and the indolizine core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring or the indolizine core.
Scientific Research Applications
Chemistry
In chemistry, 8-amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its functional groups can form specific interactions, making it useful in the design of biochemical probes or inhibitors.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of multiple functional groups suggests potential activity as a drug candidate, possibly targeting specific enzymes or receptors.
Industry
In industrial applications, 8-amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone may be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties can be leveraged to enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of 8-amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The indolizine core may also interact with nucleic acids, affecting their structure and function. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone include other indolizine derivatives with different substituents. Examples include:
- 2-Fluorodeschloroketamine
- Various sulfonyl-substituted indolizines
Uniqueness
The uniqueness of 8-amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone lies in its specific combination of functional groups and the indolizine core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-propan-2-yloxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S2/c1-5-14-33(28,29)23-20-19(25)8-7-13-26(20)21(24(23)34(30,31)15-6-2)22(27)17-9-11-18(12-10-17)32-16(3)4/h7-13,16H,5-6,14-15,25H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXOPILRKHMPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)OC(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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